Chemical Scaffold and Mechanism: Sulfonyl Acrylonitrile vs. Aza-β-Lactam
AMZ30 belongs to the sulfonyl acrylonitrile chemotype, which was the first scaffold identified as a selective PME-1 inhibitor [1]. In contrast, ABL127 is an aza-β-lactam (ABL) [2]. The sulfonyl acrylonitrile core of AMZ30 covalently modifies the catalytic serine of PME-1 via a Michael addition, whereas ABL127 utilizes an aza-β-lactam ring-opening mechanism [1]. This fundamental chemical distinction influences binding kinetics and cellular stability.
| Evidence Dimension | Chemical Scaffold and Mechanism of Covalent Modification |
|---|---|
| Target Compound Data | Sulfonyl acrylonitrile; Michael addition to catalytic serine |
| Comparator Or Baseline | ABL127: aza-β-lactam; ring-opening acylation |
| Quantified Difference | Distinct chemical classes; covalent mechanisms differ structurally |
| Conditions | Medicinal chemistry SAR analysis |
Why This Matters
The chemical scaffold dictates synthetic accessibility, cost, and potential for off-target covalent binding, impacting both procurement economics and experimental design.
- [1] Bachovchin DA, Zuhl AM, Speers AE, Wolfe MR, Weerapana E, Brown SJ, Rosen H, Cravatt BF. Discovery and optimization of sulfonyl acrylonitriles as selective, covalent inhibitors of protein phosphatase methylesterase-1. J Med Chem. 2011 Jul 28;54(14):5229-36. View Source
- [2] Bachovchin DA, et al. Probe Report for PME-1 Inhibitors. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. View Source
